2-Chloro-5-iodobenzoyl chloride
Description
Significance of Halogenated Aromatic Acyl Halides in Contemporary Organic Chemistry
Halogenated aromatic acyl halides are cornerstone reagents in modern organic chemistry. Their significance lies in the synergistic interplay between the acyl halide functionality and the halogen atoms adorning the aromatic ring. The acyl chloride group is a potent electrophile, readily undergoing acylation reactions with a wide range of nucleophiles to form esters, amides, and ketones—fundamental linkages in a vast array of organic molecules.
The halogen substituents, in turn, serve multiple strategic roles. They exert a profound influence on the electronic properties of the aromatic ring, thereby modulating the reactivity of the acyl chloride. Furthermore, they act as versatile handles for a myriad of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual functionality allows for a modular and convergent approach to the synthesis of complex molecules, where different parts of a target structure can be assembled and then joined together in the final stages of the synthesis.
Overview of Strategic Utility of Aryl Halides in Chemical Transformations
Aryl halides are indispensable precursors in a multitude of chemical transformations, largely due to their participation in transition metal-catalyzed cross-coupling reactions. Landmark reactions such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings have revolutionized the synthesis of biaryls, stilbenes, aryl alkynes, and arylamines. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.
A key aspect of the strategic utility of aryl halides is the differential reactivity of the various halogens. The carbon-iodine bond is typically the most reactive in oxidative addition to a low-valent transition metal catalyst, followed by the carbon-bromine bond, and then the carbon-chlorine bond. This reactivity trend allows for selective, sequential, and orthogonal functionalization of polyhalogenated aromatic compounds, providing chemists with a high degree of control over the synthetic outcome.
Positioning of 2-Chloro-5-iodobenzoyl chloride within the Chemical Literature
Within the vast landscape of chemical literature, this compound has carved out a niche as a strategically important bifunctional building block. google.com Its utility is underscored by its presence in numerous patents, particularly in the pharmaceutical sector, where it serves as a key intermediate in the synthesis of bioactive molecules. nih.govgoogle.comgoogle.comepo.orgjustia.com
The distinct reactivity of the chloro and iodo substituents, coupled with the acyl chloride function, makes this compound a versatile tool for the construction of polysubstituted aromatic systems. For instance, it is a documented precursor in the synthesis of intermediates for SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes. google.comepo.orgjustia.com The synthetic route to these inhibitors often involves the initial reaction of the acyl chloride moiety, followed by selective cross-coupling at the more reactive iodine position. This is exemplified in the synthesis of (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone, a key intermediate for empagliflozin (B1684318), where this compound is reacted with fluorobenzene (B45895) via a Friedel-Crafts acylation. google.com
The compound's precursor, 2-chloro-5-iodobenzoic acid, is also a significant starting material in the synthesis of various organic molecules, including potential iodinated contrast agents for medical imaging and building blocks for organic semiconductors and fluorescent dyes. ontosight.ai The synthesis of 2-chloro-5-iodobenzoic acid itself is well-documented, with routes starting from 2-chlorobenzoic acid or methyl anthranilate. google.com
The conversion of 2-chloro-5-iodobenzoic acid to this compound is typically achieved with high efficiency using standard reagents such as oxalyl chloride or thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₃Cl₂IO | nih.gov |
| Molecular Weight | 300.91 g/mol | nih.gov |
| CAS Number | 281652-58-2 | chemicalbook.com |
| Appearance | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.33 (d, J=2.4 Hz, 1H), 7.81-7.84 (dd, J=2.4 Hz, 8.4 Hz, 1H), 7.23 (d, J=8.4 Hz, 1H) | |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-5-iodobenzoic acid |
| (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone |
| (S)-3-[4-(5-iodo-2-chlorobenzyl)phenoxy]tetrahydrofuran |
| 2-chlorobenzoic acid |
| Methyl anthranilate |
| Empagliflozin |
| Oxalyl chloride |
| Thionyl chloride |
| N,N-dimethylformamide (DMF) |
| Fluorobenzene |
| Suzuki-Miyaura |
| Heck |
| Sonogashira |
| Buchwald-Hartwig |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-iodobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBYUOHFEZMJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281652-58-2 | |
| Record name | 2-Chloro-5-iodobenzoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF46VVD5RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Methodologies for 2 Chloro 5 Iodobenzoyl Chloride
Precursor Synthesis and Halogenation Approaches
The creation of 2-Chloro-5-iodobenzoyl chloride relies on carefully planned halogenation steps and the manipulation of precursor molecules. The two main pathways—direct activation of 2-chloro-5-iodobenzoic acid and a multi-step synthesis from methyl anthranilate—offer different advantages in terms of efficiency and the availability of starting materials.
Synthesis via 2-Chloro-5-iodobenzoic Acid Activation
A common and direct method for the synthesis of this compound is through the activation of its corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid. wordpress.comgoogle.com This process converts the carboxylic acid group into a more reactive acyl chloride.
The conversion of 2-chloro-5-iodobenzoic acid to this compound is frequently achieved using oxalyl chloride. wordpress.comgoogle.com This reagent is favored for its effectiveness and the fact that its byproducts, carbon dioxide and hydrogen chloride, are gases, which simplifies the purification process. wikipedia.org The reaction is typically conducted in an inert solvent, such as dichloromethane (B109758). wordpress.com
In a representative procedure, 2-chloro-5-iodobenzoic acid is suspended in dichloromethane, and oxalyl chloride is added. wordpress.comgoogleapis.com The reaction mixture is stirred, often at room temperature, until the conversion to the acyl chloride is complete. wordpress.com The progress of the reaction can be monitored to ensure all of the starting material has been consumed.
Detailed Research Findings:
| Reactant | Reagent | Solvent | Catalyst | Conditions | Yield |
| 2-chloro-5-iodobenzoic acid | Oxalyl chloride | Dichloromethane | DMF | Room temperature, 4 hours | High |
The chlorination reaction with oxalyl chloride is significantly accelerated by the use of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgnih.gov DMF acts as a catalyst by reacting with oxalyl chloride to form a Vilsmeier reagent, an electrophilic iminium species. wikipedia.orgwikipedia.org This intermediate is highly reactive towards the carboxylic acid, facilitating the formation of the acyl chloride.
The catalytic cycle begins with the reaction of DMF and oxalyl chloride to generate the Vilsmeier reagent. wikipedia.org The carboxylic acid then attacks this reagent, leading to the formation of an unstable intermediate that subsequently collapses to yield the desired acyl chloride, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst. wikipedia.org The use of only a catalytic amount of DMF is crucial, as it is sufficient to drive the reaction to completion. wordpress.comgoogleapis.com
Multi-Step Synthesis from Methyl Anthranilate Derivatives
An alternative synthetic route to this compound begins with methyl anthranilate. This multi-step process involves the introduction of the iodo and chloro substituents in a regioselective manner, followed by conversion of the ester to the acyl chloride. patsnap.comgoogle.com
The first step in this pathway is the regioselective iodination of methyl anthranilate to produce methyl 2-amino-5-iodobenzoate. patsnap.comgoogle.com This is an electrophilic aromatic substitution reaction where the iodine atom is directed to the position para to the activating amino group. Various iodinating agents can be employed for this transformation. nih.gov One common method involves the use of iodine in the presence of an oxidizing agent. chemicalbook.com
Following the iodination, the resulting methyl 2-amino-5-iodobenzoate is then converted to 2-chloro-5-iodobenzoic acid. patsnap.com
A key step in this synthetic sequence is the Sandmeyer reaction, which is used to replace the amino group of the iodinated anthranilate with a chlorine atom. patsnap.comwikipedia.org The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts. wikipedia.orgorganic-chemistry.org
The process begins with the diazotization of the amino group on methyl 2-amino-5-iodobenzoate. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. mnstate.edu The resulting diazonium salt is then treated with a copper(I) chloride solution, which catalyzes the replacement of the diazonium group with a chlorine atom, yielding methyl 2-chloro-5-iodobenzoate. google.comwikipedia.org
Finally, the methyl ester of 2-chloro-5-iodobenzoate is hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid. patsnap.comgoogle.com This carboxylic acid can then be converted to the target compound, this compound, using the chlorination methods described previously, such as treatment with oxalyl chloride and catalytic DMF. google.com This multi-step approach allows for the construction of the desired substitution pattern on the aromatic ring from a readily available starting material. patsnap.com
Ester Hydrolysis and Carboxylic Acid Formation
The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid. A common and crucial step in preparing this acid is the hydrolysis of its ester precursor, such as methyl or ethyl 2-chloro-5-iodobenzoate. google.comgoogle.com This reaction is a fundamental transformation in organic chemistry, involving the cleavage of an ester bond to yield a carboxylic acid and an alcohol.
The process generally involves alkaline hydrolysis, where the ester is treated with a strong base, most commonly sodium hydroxide (B78521) (NaOH), in a suitable solvent system, often a mixture of water and ethanol. google.com The reaction is typically heated to facilitate the cleavage. For instance, one method describes the hydrolysis of 2-chloro-5-iodo ethyl benzoate (B1203000) by heating it to 75°C with sodium hydroxide in an ethanol/water mixture. google.com After the reaction is complete, the resulting sodium salt of the carboxylic acid is acidified, usually with hydrochloric acid (HCl), to a pH of 1-2. This protonates the carboxylate, causing the desired 2-chloro-5-iodobenzoic acid to precipitate out of the solution. google.comgoogle.com The solid product is then collected by filtration and dried. google.com Yields for this hydrolysis step are reported to be high, with one procedure citing a yield of 80.6%. google.com
Table 1: Parameters for Hydrolysis of 2-Chloro-5-iodo Ethyl Benzoate google.com
| Parameter | Condition |
|---|---|
| Starting Material | 2-Chloro-5-iodo ethyl benzoate |
| Reagents | Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl) |
| Temperature | 70-80°C |
| Reaction Time | 2-4 hours |
| Final pH | 1-2 |
| Product | 2-Chloro-5-iodobenzoic acid |
| Reported Yield | 80.6% |
Alternative and Green Synthetic Pathways Development
The principles of "green chemistry" focus on developing eco-friendly and scalable processes. tandfonline.com For reactions involving highly reactive compounds like acyl chlorides, this can involve using less hazardous solvents or reaction conditions. For example, research into related amide synthesis has demonstrated the use of phosphate (B84403) buffer as a reaction medium, which is a more environmentally benign alternative to many organic solvents. tandfonline.com Another innovative green strategy applicable to reactions with acyl chlorides involves using carbon dioxide (CO₂) as a temporary, traceless protecting group. This technique can control reactivity and prevent unwanted side reactions in a more atom-economical and environmentally sound manner. rsc.org While not specifically documented for this compound, these green methodologies represent the direction of future synthetic chemistry development. tandfonline.comrsc.org
Table 2: Comparison of Synthetic Pathways to 2-Chloro-5-iodobenzoic Acid
| Starting Material | Key Reactions | Advantages Noted | Reference |
|---|---|---|---|
| Methyl Anthranilate | Iodination, Sandmeyer reaction, Hydrolysis | High yield for hydrolysis step (80%) | google.compatsnap.com |
| o-Chlorobenzoic Acid | Nitration, Reduction, Diazotization-iodination | Shortened reaction steps, suitable for industrial production | patsnap.com |
| 2-Chlorobenzoic Acid | Direct Iodination (Iodine, Ammonium Persulfate) | Direct introduction of iodine | chemicalbook.com |
| 2-Chlorobenzoic Acid | Iodination (Iodine Monochloride) | Utilizes a reactive iodinating agent | ontosight.ai |
Optimization of Reaction Parameters and Yield Enhancement Strategies
The final step in the synthesis, the conversion of 2-chloro-5-iodobenzoic acid to this compound, requires careful optimization of reaction parameters to maximize yield and purity. This conversion is a standard transformation of a carboxylic acid to an acyl chloride, typically using a chlorinating agent.
A highly effective and commonly used reagent for this purpose is oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). In a documented procedure, 2-chloro-5-iodobenzoic acid is suspended in a solvent like dichloromethane (DCM). After the addition of oxalyl chloride, the mixture is cooled, and a small quantity of DMF is added, which acts as a catalyst for the reaction. The temperature is carefully controlled during the addition and then allowed to warm to room temperature, where it stirs for several hours to ensure the reaction goes to completion. This specific method has been reported to achieve a quantitative yield of 100%.
The optimization of such reactions often involves screening various parameters. These can include the choice of solvent, the specific chlorinating agent (thionyl chloride is another common option), the reaction temperature, and the reaction time. researchgate.netuad.ac.id For instance, in related preparations of benzoyl chlorides, parameters such as the base, solvent, and temperature have been systematically varied to find the ideal conditions for achieving high yields. researchgate.net Even the concentration of reactants and the rate of addition can be crucial. Continuous flow reactors offer an advanced method for optimization, allowing for precise control over temperature and mixing, which can significantly improve selectivity and reaction rates compared to traditional batch reactions. beilstein-journals.org These strategies are all aimed at enhancing the efficiency and output of the synthesis, leading to a more cost-effective and reliable production of the final compound. ije.ir
Table 3: Optimized Reaction for this compound Synthesis
| Parameter | Condition |
|---|---|
| Starting Material | 2-Chloro-5-iodobenzoic acid |
| Chlorinating Agent | Oxalyl chloride |
| Catalyst | N,N-dimethylformamide (DMF) |
| Solvent | Dichloromethane (DCM) |
| Initial Temperature | 10-15°C |
| Reaction Temperature | Warmed to 25°C |
| Reaction Time | 16 hours |
| Reported Yield | 100% |
Reactivity and Mechanistic Investigations of 2 Chloro 5 Iodobenzoyl Chloride
Electrophilic Acylation Reactions
2-Chloro-5-iodobenzoyl chloride is a valuable reagent in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. sigmaaldrich.combyjus.com This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for attack by an aromatic substrate. sigmaaldrich.comwikipedia.org The presence of both a chlorine and an iodine atom on the benzoyl chloride ring influences the reactivity of the substrate.
The general process involves the reaction of this compound with an aromatic compound, such as benzene (B151609) or a substituted derivative, in the presence of a Lewis acid catalyst. google.comchemistryjournals.net This reaction leads to the formation of a diaryl ketone. For example, the acylation of fluorobenzene (B45895) with this compound yields (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone. google.com The reaction conditions, including the solvent and temperature, are crucial for achieving high yields.
A typical procedure involves the preparation of this compound from 2-chloro-5-iodobenzoic acid and a chlorinating agent like oxalyl chloride or thionyl chloride. wikipedia.orggoogle.com The subsequent Friedel-Crafts acylation is then carried out with the aromatic substrate and a Lewis acid catalyst. google.com For instance, the reaction with fluorobenzene is a key step in the synthesis of certain pharmaceutical intermediates. google.com
Table 1: Examples of Friedel-Crafts Acylation Reactions
| Aromatic Substrate | Catalyst | Product | Reference |
| Fluorobenzene | AlCl₃ | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | google.com |
| Benzene | AlCl₃ | (2-Chloro-5-iodophenyl)(phenyl)methanone | sci-hub.se |
| Toluene (B28343) | AlCl₃ | (2-Chloro-5-iodophenyl)(tolyl)methanone | sci-hub.se |
The mechanism of the Friedel-Crafts acylation with this compound proceeds through a well-established electrophilic aromatic substitution pathway. masterorganicchemistry.compressbooks.pub
The key steps are:
Formation of the Acylium Ion: The Lewis acid catalyst, typically AlCl₃, coordinates to the chlorine atom of the acyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion is a potent electrophile.
Electrophilic Attack: The electron-rich aromatic ring of the substrate attacks the electrophilic acylium ion. masterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex, which is stabilized by resonance. libretexts.org
Deprotonation: A base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that formed the new bond with the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, leading to the final ketone product. libretexts.org
It is important to note that Friedel-Crafts reactions can be limited by the nature of the aromatic substrate. Rings that are strongly deactivated by electron-withdrawing groups or contain certain substituents like amino groups may not undergo acylation effectively. libretexts.orglibretexts.org
Nucleophilic Substitution Reactions at the Acyl Carbon
The acyl chloride group in this compound is highly reactive towards nucleophiles, enabling the synthesis of various carboxylic acid derivatives.
This compound readily reacts with oxygen-based nucleophiles like alcohols to form esters. This process, known as esterification, typically requires a base to neutralize the hydrochloric acid byproduct. The reaction of an acyl chloride with a carboxylic acid can also lead to the formation of an acid anhydride. wikipedia.org
Table 2: Examples of Reactions with Oxygen-Centered Nucleophiles
| Nucleophile | Product Type |
| Alcohol (R-OH) | Ester |
| Carboxylate (R-COO⁻) | Acid Anhydride |
Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with this compound to produce amides. These reactions are fundamental in organic synthesis. For example, the reaction with aniline (B41778) derivatives can be used to synthesize various aminobenzophenones. asianpubs.org
Table 3: Examples of Reactions with Nitrogen-Centered Nucleophiles
| Nucleophile | Product Type |
| Ammonia (NH₃) | Primary Amide |
| Primary Amine (R-NH₂) | Secondary Amide |
| Secondary Amine (R₂-NH) | Tertiary Amide |
Sulfur-centered nucleophiles, specifically thiols (R-SH), react with acyl chlorides to yield thioesters. This reaction is analogous to the formation of esters and amides and proceeds via nucleophilic acyl substitution.
Table 4: Example of Reaction with a Sulfur-Centered Nucleophile
| Nucleophile | Product Type |
| Thiol (R-SH) | Thioester |
Exploration of Novel Reaction Pathways and Catalytic Systems
Research into new applications for this compound has led to its use in novel reaction pathways, particularly in the synthesis of pharmaceutical intermediates.
One notable example is its use in Friedel-Crafts acylation reactions. In a patented synthesis of an empagliflozin (B1684318) intermediate, this compound is reacted with fluorobenzene in the presence of a Lewis acid catalyst, aluminum trichloride (B1173362) (AlCl₃), to form (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone. google.com This reaction proceeds at a controlled temperature to ensure selectivity and avoid unwanted side reactions. google.com
The conditions for this Friedel-Crafts acylation are detailed in the following table based on the patent literature.
| Reactants | Catalyst | Solvent | Temperature | Product |
| This compound, Fluorobenzene | AlCl₃ | Not specified in detail | 50-65 °C | (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone |
Data from patent CN111410639B. google.com
This application demonstrates the utility of this compound in constructing complex diaryl ketone structures, which are valuable precursors in medicinal chemistry. The reactivity of the acyl chloride under Lewis acid catalysis provides a direct method for C-C bond formation with aromatic compounds.
Applications of 2 Chloro 5 Iodobenzoyl Chloride in Constructive Organic Synthesis
Role as an Intermediate in Pharmaceutical Building Blocks Synthesis
In the realm of medicinal chemistry, 2-Chloro-5-iodobenzoyl chloride has established itself as a key intermediate for constructing complex pharmaceutical agents. Its utility stems from its ability to participate in reactions that form the core structures of medicinally active compounds.
The distinct reactivity of the acyl chloride, chloro, and iodo groups on the benzoyl chloride scaffold allows for sequential and controlled modifications, making it an ideal precursor for elaborate drug molecules. The acyl chloride group readily undergoes reactions such as Friedel-Crafts acylation to connect the benzoyl moiety to other aromatic systems, a common step in building the carbon skeleton of a drug. google.com The presence of both chloro and iodo atoms offers opportunities for subsequent cross-coupling reactions, enabling the introduction of further molecular complexity and fine-tuning of the final compound's biological activity. This strategic positioning of functional groups is crucial in the multi-step synthesis of modern therapeutics.
A prominent application of this compound is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. googleapis.comresearchgate.net These drugs work by preventing the reabsorption of glucose in the kidneys. justia.com
Specifically, this compound is a crucial reactant in the synthesis of empagliflozin (B1684318). google.com It is used in a Friedel-Crafts acylation reaction to link the 2-chloro-5-iodophenyl group to another key fragment of the drug. This reaction is a pivotal step in assembling the aglycone portion of the C-glucoside SGLT2 inhibitor. google.com
Table 1: Example of Friedel-Crafts Acylation in SGLT2 Inhibitor Synthesis
This table outlines a typical Friedel-Crafts acylation step using this compound in the synthesis of an empagliflozin intermediate.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| This compound | (S)-3-(4-acetamidophenoxy)tetrahydrofuran | Aluminum trichloride (B1173362) (AlCl₃) | (5-iodo-2-chlorophenyl)[2-[[(3S)-tetrahydro-3-furyl]oxy]-5-acetamidophenyl]methanone | google.com |
This acylation is followed by a reduction of the newly formed ketone to a methylene (B1212753) group, completing the construction of the central diarylmethane structure characteristic of many gliflozin drugs. The iodo group can then be used in subsequent steps if further modification is required.
The this compound molecule is a versatile building block for creating structural motifs that are frequently found in biologically active compounds. The substituted phenyl ring it provides is a common feature in medicinal chemistry, often serving as a core scaffold that interacts with biological targets. The reactive acyl chloride allows for the formation of stable amide or ester linkages, connecting the scaffold to other pharmacophores. chemicalbook.comresearchgate.net The presence of the halogen atoms (chlorine and iodine) not only influences the electronic properties of the ring but also provides handles for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, to build even more complex and diverse molecular architectures. researchgate.net
Utility in Materials Science and Polymer Chemistry
Beyond pharmaceuticals, the unique properties of this compound lend themselves to applications in materials science, where the precise introduction of functional groups is key to designing materials with specific properties.
The high reactivity of the acyl chloride group makes this compound an effective agent for the functionalization of polymers. smolecule.com Polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, can be readily modified by reaction with the acyl chloride. google.com This process covalently attaches the 2-chloro-5-iodophenyl moiety to the polymer backbone or side chains. Such modifications can significantly alter the properties of the original polymer, for instance, by increasing its refractive index, enhancing its thermal stability, or introducing sites for further chemical reactions via the chloro and iodo substituents. vulcanchem.com
The parent compound, 2-chloro-5-iodobenzoic acid, is noted as a potential building block for functional materials like organic semiconductors and fluorescent dyes. ontosight.ai By extension, this compound can be used to incorporate the 2-chloro-5-iodobenzoyl unit into larger conjugated systems designed for optoelectronic applications. The introduction of a heavy atom like iodine can influence the photophysical properties of a molecule, for example, by promoting intersystem crossing, which is relevant in the design of materials for applications such as organic light-emitting diodes (OLEDs) and sensors. researchgate.net The ability to use this compound to build complex molecules makes it a valuable tool in the synthesis of novel materials with tailored electronic and optical properties. researchgate.net
Synthesis of High-Performance Engineering Plastics
While not a typical monomer for polymerization due to its single reactive site, this compound is a valuable agent for the modification and control of high-performance engineering plastics like polyamides and polyesters. Its primary role is that of a chain-capping or end-capping agent.
In the synthesis of polymers such as aromatic polyamides (aramids), the molecular weight and, consequently, the material's properties are controlled by the stoichiometry of the diamine and diacid monomers. The introduction of a monofunctional reagent like this compound allows for precise control over the polymer chain length. By reacting with the terminal amine group of a growing polyamide chain, it effectively terminates polymerization. google.comgoogleapis.com This end-capping enhances the thermal stability and heat resistance of the final polymer film. google.comgoogleapis.com
Furthermore, incorporating the 2-chloro-5-iodophenyl moiety as an end group imparts specific functionalities to the polymer. The presence of halogen atoms (chlorine and iodine) can enhance flame retardancy, a critical property for engineering plastics used in electronics and automotive components. The high atomic weight of iodine also increases the refractive index of the polymer surface. This terminal group also provides a reactive handle (the iodo group) for subsequent post-polymerization modifications, such as Suzuki or Sonogashira coupling reactions, allowing for the attachment of other functional groups to the polymer surface.
The general approach involves adding a controlled amount of this compound at the final stage of the polycondensation reaction.
Table 1: Potential Modifications of Engineering Plastics with this compound
| Polymer Type | Role of this compound | Resulting Property Enhancement |
|---|---|---|
| Aromatic Polyamides (Aramids) | End-capping agent | Controlled molecular weight, enhanced thermal stability, flame retardancy. google.com |
| Polyesters | Chain terminator | Introduction of a heavy-atom end-group for increased refractive index. |
Application in Fine Chemical Synthesis
The reactivity of the acyl chloride group makes this compound an excellent starting material for a variety of fine chemicals, where the unique substitution pattern on the aromatic ring leads to specialized properties.
Derivatization for Fragrances
In the fragrance industry, esters are a major class of compounds known for their characteristic scents. chemicalbook.comsavemyexams.com The reaction between an acyl chloride and an alcohol is a highly efficient method for ester synthesis. savemyexams.comlibretexts.org By reacting this compound with various alcohols that possess pleasant odors, novel fragrance compounds can be synthesized. The presence of the heavy, halogenated aromatic ring would likely contribute to a lower volatility, making these potential fragrance components long-lasting fixatives with complex, possibly woody or spicy, undertones.
Table 2: Hypothetical Fragrance Esters from this compound
| Alcohol Reactant | Resulting Ester Name | Potential Aroma Profile |
|---|---|---|
| Geraniol | Geranyl 2-chloro-5-iodobenzoate | Rosy, woody, with a heavy base note |
| Citronellol | Citronellyl 2-chloro-5-iodobenzoate | Citrus, waxy, with a lasting floral character |
| Linalool | Linalyl 2-chloro-5-iodobenzoate | Floral, spicy, with a complex woody background |
Synthesis of Specialized Dyes
Azo dyes, which contain one or more nitrogen-nitrogen double bonds (–N=N–), represent the largest and most versatile class of synthetic colorants. unb.camdpi.com Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. unb.ca this compound can serve as a precursor for the synthesis of unique azo dyes.
The synthesis pathway involves first converting the benzoyl chloride into a benzamide (B126) by reaction with ammonia (B1221849) or a primary amine. Subsequent reduction of the corresponding nitro-analogue (2-chloro-5-nitrobenzoic acid) yields an aniline (B41778), which is a key intermediate for diazotization. google.com In the case of the iodo-compound, it can be converted to the corresponding aniline derivative through established synthetic routes. This aniline can then be diazotized and coupled with various aromatic compounds (coupling components) like phenols or anilines to produce a wide array of azo dyes. The chloro and iodo substituents on the dye molecule act as auxochromes, modifying the color (typically causing a bathochromic, or deepening, shift) and improving properties like lightfastness and affinity for fibers. researchgate.netnih.govnih.gov
Table 3: Potential Azo Dyes Derived from this compound Precursor
| Precursor (after conversion to aniline) | Coupling Component | Resulting Dye Class | Potential Color |
|---|---|---|---|
| 2-Amino-5-iodo-chlorobenzene | Phenol | Hydroxy-azo dye | Yellow to Orange |
| 2-Amino-5-iodo-chlorobenzene | N,N-Dimethylaniline | Amino-azo dye | Orange to Red |
| 2-Amino-5-iodo-chlorobenzene | 2-Naphthol | Naphthol-azo dye | Red to Brown |
Preparation of Unique Surfactants
Surfactants are amphiphilic molecules containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The 2-chloro-5-iodobenzoyl moiety can serve as a bulky and highly hydrophobic tail. By reacting the acyl chloride group with a hydrophilic head group, a variety of unique surfactants can be prepared for specialized applications. The high density and polarizability of the halogenated tail could lead to interesting aggregation properties and performance in non-aqueous or mixed-solvent systems.
For instance, reaction with a poly(ethylene glycol) (PEG) would yield a non-ionic surfactant. scribd.com Reaction with a compound containing both a hydroxyl or amine group and a sulfonate or carboxylate group could produce anionic surfactants. This versatility allows for the tailoring of surfactant properties based on the choice of the hydrophilic component.
Table 4: Potential Surfactants Synthesized from this compound
| Hydrophilic Reactant | Surfactant Class | Potential Application |
|---|---|---|
| Poly(ethylene glycol) | Non-ionic | Emulsifier in specialty formulations, dispersing agent. |
| N,N-dimethylethanolamine | Cationic (after quaternization) | Antistatic agent, fabric softener. |
| Taurine (H₂NCH₂CH₂SO₃H) | Anionic | Specialty detergent, hydrotrope. |
Development of Protecting Group Strategies
In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group to prevent unwanted side reactions. uchicago.edu The benzoyl (Bz) group, typically introduced using benzoyl chloride, is a common protecting group for alcohols and amines, forming stable esters and amides, respectively. libretexts.org
This compound can be used to introduce a substituted benzoyl protecting group. The electronic properties of the substituents on the aromatic ring significantly influence the stability and reactivity of the protecting group. The chlorine and iodine atoms are both electron-withdrawing groups, which impacts the benzoyl group in several ways:
Reactivity: The electron-withdrawing nature of the halogens makes the carbonyl carbon of this compound more electrophilic compared to unsubstituted benzoyl chloride. This can lead to faster rates of reaction during the protection step (acylation).
Stability: The stability of the resulting ester or amide is also affected. While benzoyl groups are generally stable to acidic conditions, their removal is often accomplished by base-catalyzed hydrolysis. libretexts.org The electron-withdrawing substituents on the 2-chloro-5-iodobenzoyl group can alter its lability towards basic or acidic cleavage compared to a standard benzoyl group. Studies on substituted benzoyl chlorides show that electron-withdrawing groups can affect hydrolysis rates, though the mechanism can be complex and solvent-dependent. uni.edunih.govrsc.org This allows for the development of orthogonal protection strategies, where different substituted benzoyl groups can be selectively removed under specific conditions. nih.gov
Table 5: Comparison of Benzoyl vs. 2-Chloro-5-iodobenzoyl as a Protecting Group
| Property | Standard Benzoyl (Bz) Group | 2-Chloro-5-iodobenzoyl Group |
|---|---|---|
| Introduction Reagent | Benzoyl chloride | This compound |
| Introduction Rate | Standard | Potentially faster due to increased electrophilicity |
| Stability | Stable to acid, labile to base. libretexts.org | Stable, but lability to acid/base may be modified by electronic effects. |
| Cleavage | Typically basic hydrolysis (e.g., NaOH, NH₃) | Basic hydrolysis; conditions may require tuning for selective removal. |
| Unique Features | Well-established, robust. | Allows for fine-tuning of stability; provides a heavy-atom tag for analysis. |
Derivatives and Functionalized Compounds from 2 Chloro 5 Iodobenzoyl Chloride
Synthesis of Ketone Derivatives
The preparation of ketone derivatives from 2-chloro-5-iodobenzoyl chloride is predominantly achieved through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution allows for the introduction of the 2-chloro-5-iodobenzoyl group onto an aromatic substrate. The reaction typically employs a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to activate the acyl chloride.
A notable example is the synthesis of (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone, an important intermediate in the preparation of the SGLT2 inhibitor, empagliflozin (B1684318). byjus.com The synthesis involves the reaction of this compound with fluorobenzene (B45895) in the presence of a Lewis acid. google.com Similarly, reaction with phenetole (B1680304) (ethoxybenzene) yields (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.
The versatility of this reaction is further demonstrated in the synthesis of more complex ketones. For instance, acylation of (S)-3-phenoxytetrahydrofuran with this compound, catalyzed by aluminum trichloride, yields (S)-(2-chloro-5-iodophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone. wipo.intucsf.edu Another example involves the reaction with 2,3-dihydrobenzo[b] Current time information in Bangalore, IN.dioxine to produce (2-chloro-5-iodophenyl)(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.dioxin-6-yl)methanone. ambeed.com
Table 1: Synthesis of Ketone Derivatives via Friedel-Crafts Acylation
| Aromatic Substrate | Catalyst | Product | Reference(s) |
| Fluorobenzene | Aluminum Chloride (AlCl₃) | (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone | google.com |
| Phenetole (Ethoxybenzene) | Aluminum Chloride (AlCl₃) | (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone | |
| (S)-3-phenoxytetrahydrofuran | Aluminum Chloride (AlCl₃) | (S)-(2-chloro-5-iodophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone | wipo.intucsf.edu |
| 2,3-dihydrobenzo[b] Current time information in Bangalore, IN.dioxine | Aluminum Chloride (AlCl₃) | (2-chloro-5-iodophenyl)(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.dioxin-6-yl)methanone | ambeed.com |
Preparation of Benzyl (B1604629) Halide Derivatives
The synthesis of benzyl halide derivatives from this compound is a multi-step process that expands the synthetic utility of the parent compound. This transformation typically involves the initial conversion of the benzoyl chloride to a ketone, followed by reduction to a benzylic alcohol, and subsequent halogenation.
The first step, as detailed in the previous section, is the formation of a diaryl ketone via Friedel-Crafts acylation. The resulting ketone, such as (2-chloro-5-iodophenyl)(phenyl)methanone, can then be reduced to the corresponding benzylic alcohol, (2-chloro-5-iodophenyl)(phenyl)methanol. A common and effective reagent for this reduction is sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). google.com
The final step is the conversion of the benzylic alcohol to the benzyl halide. For the preparation of a benzyl chloride, a standard method involves reacting the alcohol with thionyl chloride (SOCl₂). This reaction efficiently replaces the hydroxyl group with a chlorine atom, yielding the desired 1-(chloromethyl)-2-chloro-5-iodobenzene derivative. This sequence provides access to reactive benzyl halides that can be used in a variety of subsequent nucleophilic substitution and coupling reactions. beilstein-journals.org
Development of Aldehyde Derivatives
The conversion of this compound into 2-chloro-5-iodobenzaldehyde (B1289146) represents a selective reduction of the acyl chloride functional group. The most established method for this transformation is the Rosenmund reduction. wikipedia.orgalfa-chemistry.com
This catalytic hydrogenation process involves treating the acyl chloride with hydrogen gas (H₂) over a palladium catalyst that has been "poisoned" to prevent over-reduction of the aldehyde product to an alcohol. byjus.com The most common catalyst system is palladium on barium sulfate (B86663) (Pd/BaSO₄), often with the addition of a catalyst poison like quinoline-sulfur or thiourea. wikipedia.orgalfa-chemistry.com The barium sulfate support has a low surface area, which helps to moderate the activity of the palladium. wikipedia.org
The reaction is typically carried out in an inert solvent, such as toluene (B28343) or xylene, at elevated temperatures. The careful control of catalyst activity is crucial for the success of the Rosenmund reduction, ensuring that the reaction stops at the aldehyde stage. byjus.comwikipedia.org This method allows for the efficient synthesis of 2-chloro-5-iodobenzaldehyde, a valuable intermediate for further functionalization.
Table 2: General Conditions for Rosenmund Reduction
| Reactant | Catalyst System | Reagents | Product | Reference(s) |
| This compound | Palladium on Barium Sulfate (Pd/BaSO₄) with a poison (e.g., quinoline-sulfur) | Hydrogen Gas (H₂) | 2-Chloro-5-iodobenzaldehyde | byjus.comwikipedia.orgalfa-chemistry.com |
Heterocyclic Compound Synthesis Incorporating the 2-Chloro-5-iodophenyl Moiety
The 2-chloro-5-iodophenyl scaffold, derived from its parent benzoyl chloride, can be incorporated into various heterocyclic systems, which are of significant interest in medicinal chemistry. A key route to such compounds involves the synthesis of an appropriate precursor, typically a ketone, followed by a cyclization reaction.
One prominent example is the synthesis of indazole derivatives. This process begins with the Friedel-Crafts acylation of a suitable substrate to produce a 2-chloro-5-iodoacetophenone derivative. This ketone can then undergo cyclization with hydrazine (B178648) or a substituted hydrazine to form the indazole ring system. For instance, a reaction analogous to the synthesis of 1,3-dimethyl-5-nitro-1H-indazole from 2'-chloro-5'-nitroacetophenone (B1582321) and hydrazine suggests a viable pathway. datapdf.com In this type of reaction, the ortho-chloro substituent acts as a leaving group in an intramolecular nucleophilic aromatic substitution by the hydrazine adduct, leading to the formation of the heterocyclic ring.
This strategy allows for the creation of a variety of substituted indazoles bearing the 2-chloro-5-iodophenyl moiety, which can then be further modified, for example, through palladium-catalyzed cross-coupling reactions at the iodo-position, to generate diverse libraries of potential pharmacologically active compounds.
Advanced Spectroscopic and Computational Analysis of 2 Chloro 5 Iodobenzoyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of 2-Chloro-5-iodobenzoyl chloride by probing the chemical environments of its hydrogen and carbon nuclei.
¹H NMR: The proton NMR spectrum provides information on the number, position, and coupling of the aromatic protons. For this compound, dissolved in deuterated chloroform (B151607) (CDCl₃) and measured on a 400 MHz spectrometer, the following signals are observed: a doublet at 8.33 ppm with a coupling constant (J) of 2.4 Hz, a doublet of doublets between 7.81-7.84 ppm with J values of 2.4 Hz and 8.4 Hz, and a doublet at 7.23 ppm with a J value of 8.4 Hz . These signals correspond to the three protons on the benzene (B151609) ring, and their splitting patterns and coupling constants are consistent with the 1,2,4-trisubstitution pattern.
¹³C NMR: While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on data from analogous compounds and established substituent effects. The spectrum would be expected to show seven distinct signals: one for the carbonyl carbon and six for the aromatic carbons. The carbonyl carbon (C=O) typically appears significantly downfield, often in the range of 165-170 ppm for acyl chlorides. The carbon atoms attached to the electronegative halogens (chlorine and iodine) would also exhibit characteristic shifts. For instance, in related N-benzoylated derivatives, aromatic carbons show signals across a range from approximately 120 to 140 ppm rsc.orgkaimosi.com. The precise shifts are influenced by the combined electronic effects of the chloro, iodo, and benzoyl chloride substituents.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 8.33 | Doublet (d) | 2.4 | Aromatic CH |
| 7.81-7.84 | Doublet of Doublets (dd) | 2.4, 8.4 | Aromatic CH |
| 7.23 | Doublet (d) | 8.4 | Aromatic CH |
| Solvent: CDCl₃, Frequency: 400 MHz |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl (C=O) group in an acyl chloride. This band typically appears at a high wavenumber, generally in the region of 1750-1800 cm⁻¹. Often, as seen in many benzoyl chlorides, this band is split into a doublet, a phenomenon attributed to Fermi resonance between the fundamental C=O stretching vibration and an overtone of another vibration, such as an aromatic ring mode cdnsciencepub.com. The spectrum for the precursor, 2-chloro-5-iodobenzoic acid, shows characteristic broad O-H stretches and a carbonyl peak at a lower frequency than the acyl chloride nist.gov. For the title compound, one would also expect to see C-Cl stretching vibrations, typically in the 600-800 cm⁻¹ range, and C-I vibrations at lower frequencies. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, with C=C ring stretching vibrations appearing in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also a prominent feature in the Raman spectrum. Due to the presence of heavy atoms, vibrations involving the C-Cl and C-I bonds are expected to be strong and sharp in the lower frequency region of the Raman spectrum. Studies on other chloro-substituted aromatic compounds have identified strong vibrations involving the chloro group osaka-u.ac.jp. For instance, analysis of 2-chloro-6-methylbenzonitrile (B1583042) shows characteristic bands for the C-Cl stretch researchgate.net. These comparative data suggest that the Raman spectrum of this compound would provide a clear fingerprint, particularly in the region below 800 cm⁻¹, which is useful for structural confirmation.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=O Stretch (Acyl Chloride) | 1750 - 1800 | Very Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Strong |
| C-I Stretch | 500 - 600 | Strong |
Mass Spectrometry Techniques for Purity and Identity Confirmation
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound, as well as assessing its purity.
The calculated exact mass of this compound (C₇H₃Cl₂IO) is 299.86057 Da, and its molecular weight is approximately 300.90 g/mol nih.gov. High-resolution mass spectrometry (HRMS) can verify the elemental formula by measuring the mass-to-charge ratio (m/z) to a high degree of precision.
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of two chlorine atoms. Natural chlorine exists as two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive pattern for the molecular ion peak (M) and its associated isotope peaks (M+2, M+4). The presence of one iodine atom (¹²⁷I is 100% abundant) does not complicate this pattern but shifts the entire cluster to a higher mass.
Fragmentation patterns observed during MS analysis provide further structural evidence. Common fragmentation pathways for benzoyl chlorides include the loss of a chlorine radical from the acyl chloride group to form a stable benzoyl cation. Subsequent fragmentations could involve the loss of carbon monoxide (CO), or the cleavage of the C-Cl or C-I bonds from the aromatic ring. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed to assess purity, with reports indicating purities of 99% for synthesized batches .
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related structures allows for a well-founded prediction of its solid-state characteristics.
For example, the crystal structure of (3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane, which contains the 2-chloro-5-iodophenyl moiety, provides relevant bond length data: the C-I (aryl) bond is 2.098 Å and the C-Cl (aryl) bond is 1.741 Å . It is expected that the benzoyl chloride group would be nearly coplanar with the benzene ring to maximize π-conjugation, although steric hindrance from the ortho-chloro substituent could cause a slight twist.
Furthermore, the crystal packing would likely be governed by intermolecular interactions involving the halogen atoms. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is a significant directional force in the crystal engineering of halogenated compounds dcu.ie. It is plausible that C-I···O=C or C-Cl···O=C interactions could play a crucial role in the solid-state assembly of this compound molecules ugr.es.
Computational Chemistry and Quantum Mechanical Investigations
Computational methods are invaluable for complementing experimental data and providing insights into the electronic structure and dynamic behavior of molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the electronic properties of molecules. For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: Predicting bond lengths and angles in the gas phase, which can be compared with X-ray crystallography data.
Calculate vibrational frequencies: The results can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes osaka-u.ac.jp.
Predict NMR chemical shifts: Theoretical calculations of ¹H and ¹³C NMR spectra can assist in the interpretation of experimental data dcu.iebeilstein-journals.org.
Analyze the molecular orbitals: DFT can map the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), providing insight into the molecule's reactivity and electronic transitions beilstein-journals.orgrsc.org. The electron-withdrawing nature of the halogens and the acyl chloride group would be expected to lower the energy of these frontier orbitals.
Determine bond dissociation energies (BDEs): Calculations can assess the strength of the C-Cl and C-I bonds, which is relevant to the compound's stability and reactivity nih.gov.
Studies on similar halogenated benzoyl chlorides and related systems have successfully used DFT methods like B3LYP to investigate reaction mechanisms and electronic properties, demonstrating the robustness of this approach rsc.orgethz.ch.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational flexibility. For this compound, MD simulations can explore the rotational barrier around the C-C bond connecting the carbonyl group to the aromatic ring.
The conformation of the acyl chloride group relative to the phenyl ring (i.e., the dihedral angle) is a key determinant of the molecule's reactivity and intermolecular interactions. While a planar conformation is often favored for benzoyl chloride to maximize conjugation, steric hindrance from the ortho-chloro substituent might lead to a non-planar ground state or a relatively low barrier to rotation. MD simulations, often in conjunction with DFT calculations for an accurate force field, can map the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them nih.gov. This information is crucial for understanding how the molecule might behave in different environments, such as in solution or at a receptor binding site.
Prediction of Spectroscopic Properties
Computational quantum mechanics, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound with a high degree of accuracy. researchgate.net These theoretical calculations provide valuable insights into the molecule's electronic structure and vibrational modes, which can be used to interpret and supplement experimental data. The process typically involves geometry optimization of the molecule's ground state, followed by calculations of specific properties using appropriate theoretical models and basis sets. researchgate.netnih.gov
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational analysis is crucial for assigning the fundamental vibrational modes observed in experimental Infrared (IR) and Raman spectra. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p), the harmonic vibrational frequencies of this compound can be calculated. researchgate.net The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical model. researchgate.net The analysis provides a detailed description of each vibrational mode, including the characteristic stretches of the C=O (carbonyl), C-Cl (chloro), C-I (iodo), and C-C bonds within the benzene ring, as well as various bending and deformation modes.
Table 1: Illustrative Predicted Vibrational Frequencies for this compound (Note: This data is illustrative and based on typical values for similar aromatic acyl chlorides.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C=O) | 1780 | Carbonyl group stretching |
| ν(C-Cl) | 750 | Benzene ring-chlorine stretch |
| ν(C-I) | 600 | Benzene ring-iodine stretch |
| ν(C-COCl) | 1200 | Stretch between ring and carbonyl C |
| Aromatic ν(C-H) | 3100 | Aromatic C-H stretching |
| Aromatic ν(C=C) | 1580, 1470 | Aromatic ring stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry for structure elucidation. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is the standard for calculating isotropic magnetic shielding tensors. researchgate.netnih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, usually Tetramethylsilane (TMS). researchgate.net For molecules containing heavy atoms like iodine, relativistic effects may need to be considered to achieve higher accuracy. researchgate.netmdpi.com
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative, referencing the standard TMS.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 168.0 |
| C-Cl | 135.0 |
| C-I | 95.0 |
| C-H (ortho to I) | 140.0 |
| C-H (ortho to Cl) | 132.0 |
| C-H (meta to Cl, I) | 131.0 |
| C-COCl | 134.0 |
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra (UV-Vis). researchgate.net This analysis predicts the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths. researchgate.net For this compound, TD-DFT calculations can identify the π→π* and n→π* transitions characteristic of the benzoyl chromophore, showing how the chloro and iodo substituents influence the electronic structure and absorption profile. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a highly reactive acyl chloride, this involves mapping the potential energy surface for its reactions, such as nucleophilic acyl substitution. This type of reaction is fundamental to its use in synthesis, for example, in Friedel-Crafts acylation or reactions with amines and alcohols. umich.edu
The process begins by identifying the reactants, products, and any intermediates. Computational methods are then used to locate the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. nih.gov The geometry of the transition state provides critical information about the bond-forming and bond-breaking processes. For instance, in the reaction of this compound with a nucleophile, the transition state would likely feature a tetrahedral carbon atom at the carbonyl center, as the nucleophile attacks and the chloride leaving group prepares to depart. nsf.govmdpi.com
Future Research Directions and Challenges in 2 Chloro 5 Iodobenzoyl Chloride Chemistry
Sustainable and Green Chemistry Approaches in Synthesis
The development of sustainable and green synthetic methods for 2-chloro-5-iodobenzoyl chloride and its derivatives is a key area of future research. Traditional synthesis methods often involve reagents and solvents that are harmful to the environment. tandfonline.com Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. tandfonline.comrsc.org
One approach to greener synthesis is the use of water as a solvent. Water is an environmentally benign solvent, and conducting reactions in aqueous media can sometimes eliminate the need for protecting groups, simplifying the synthetic process. tandfonline.com Research into the N-chloroacetylation of anilines and amines in a phosphate (B84403) buffer has shown promise, with rapid reaction times and easy product isolation. tandfonline.com However, a significant challenge is the inherent reactivity of acid chlorides with water, which can lead to hydrolysis of the desired product. tandfonline.com
Another avenue for sustainable synthesis is the exploration of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. rsc.org This technique can lead to higher atom economy and reduced waste. rsc.org However, for some reactions, solution-based procedures may still have a better environmental factor (E-factor) due to the nature of the waste produced. rsc.org
Future research will likely focus on optimizing these green approaches for the synthesis of this compound and its derivatives, balancing the benefits of reduced environmental impact with the efficiency and yield of the reactions.
Catalytic Innovations for Enhanced Selectivity and Efficiency
Catalysis plays a vital role in modern organic synthesis, and the development of new catalytic systems for reactions involving this compound is a significant area of research. Innovations in catalysis can lead to higher selectivity, meaning the catalyst directs the reaction to form a specific desired product, and greater efficiency, resulting in higher yields and faster reaction rates.
Palladium-catalyzed cross-coupling reactions are widely used in organic synthesis, and 2-iodobenzoyl chloride, a related compound, is often used in these reactions. sigmaaldrich.com Future research could focus on developing novel palladium catalysts or catalysts based on other transition metals that are more active and selective for reactions with this compound. For instance, copper-catalyzed intramolecular C-H amination has been explored for the synthesis of indoles, demonstrating the potential of alternative metal catalysts. mdpi.com
A significant challenge in this area is the potential for the catalyst to be deactivated or for side reactions to occur due to the presence of multiple reactive sites on the this compound molecule. Overcoming these challenges will require the design of highly specific and robust catalysts.
Exploration of Novel Applications in Emerging Technologies
The unique chemical properties of this compound make it a promising candidate for use in a variety of emerging technologies. Its precursor, 2-chloro-5-iodobenzoic acid, is already noted for its potential in materials science, including the synthesis of organic semiconductors and fluorescent dyes. ontosight.aiambeed.com
The reactivity of the benzoyl chloride group allows for its incorporation into polymers and other materials, potentially imparting desirable properties such as flame retardancy or specific electronic characteristics. The presence of both chlorine and iodine atoms offers opportunities for further functionalization, leading to materials with tailored properties. researchgate.net
Future research will involve exploring the incorporation of this compound into new materials and evaluating their performance in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and advanced sensors. ambeed.com A key challenge will be to understand how the structure of the resulting materials influences their properties and to develop scalable and cost-effective methods for their production.
Structure-Reactivity Relationship Elucidation for Directed Synthesis
A deep understanding of the relationship between the structure of this compound and its reactivity is crucial for designing and controlling its chemical transformations. The presence of two different halogen atoms (chlorine and iodine) at different positions on the benzene (B151609) ring, along with the acyl chloride group, creates a complex electronic and steric environment that dictates its reactivity. ontosight.ai
Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, bond energies, and reaction mechanisms. scholaris.caacs.org These computational models can help predict how the molecule will react under different conditions and with various reagents, guiding the development of new synthetic methods.
Kinetic studies, which measure the rates of reactions, can also provide crucial information about the reaction mechanism. scholaris.ca By systematically varying the reaction conditions and the structure of the reactants, researchers can build a detailed picture of the factors that control the reaction's outcome.
A significant challenge in this area is the complexity of the interactions between the different functional groups on the molecule. Elucidating these intricate relationships will require a combination of experimental and computational approaches.
Multi-component Reactions and Complex Molecular Architectures
Multi-component reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a complex product. researchgate.netdiva-portal.org These reactions are highly desirable in organic synthesis because they can rapidly generate molecular complexity from simple starting materials, reducing the number of steps and the amount of waste generated. researchgate.net
The versatile reactivity of this compound makes it an attractive component for the design of new MCRs. For example, it could potentially participate in reactions involving arynes and isocyanides to form complex heterocyclic structures. acs.org The development of MCRs involving this compound could open up new avenues for the synthesis of novel pharmaceuticals and other functional molecules. evitachem.com
A major challenge in this area is the discovery and optimization of new MCRs. This often requires extensive screening of different reaction conditions and catalysts. Furthermore, controlling the stereochemistry of the products formed in MCRs can be a significant hurdle.
Q & A
Q. What strategies address inconsistencies in spectral data across studies?
- Methodology :
- Standardize NMR acquisition parameters (solvent, temperature) to avoid solvent shift artifacts.
- Compare with authenticated reference spectra from databases like PubChem or Reaxys.
- For X-ray data, verify unit cell parameters against Cambridge Structural Database entries .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
